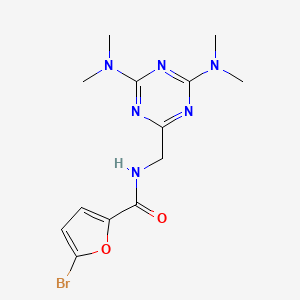
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a bromofuran carboxamide moiety
Méthodes De Préparation
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazine ring: Starting with cyanuric chloride, the triazine ring is formed by successive substitution reactions with dimethylamine.
Attachment of the bromofuran moiety: The bromofuran carboxylic acid is then coupled with the triazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final product purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Analyse Des Réactions Chimiques
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the triazine and furan rings.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide can be compared with other similar compounds, such as:
N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide: This compound has chlorine atoms instead of dimethylamino groups on the triazine ring, which can affect its reactivity and applications.
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorofuran-2-carboxamide: Here, the bromine atom in the furan ring is replaced with chlorine, potentially altering its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6O2/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUHLQAQPQPMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
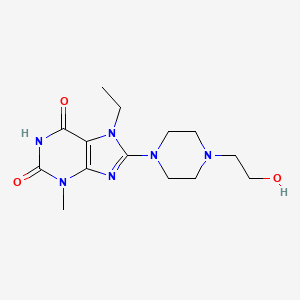
![N-(1-cyanocyclopentyl)-2-[4-(4-nitrophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2515465.png)
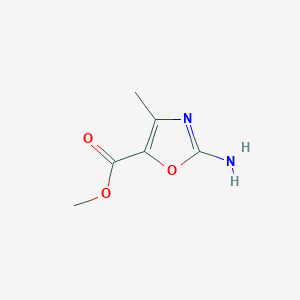
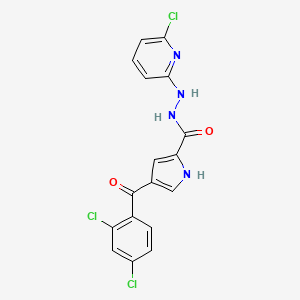
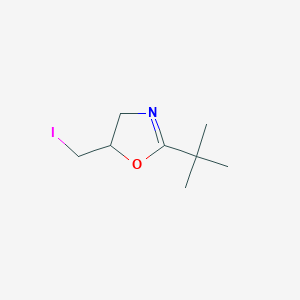
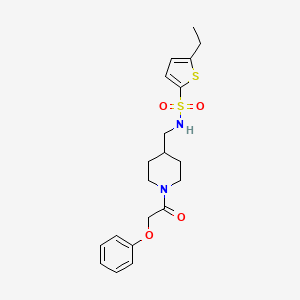
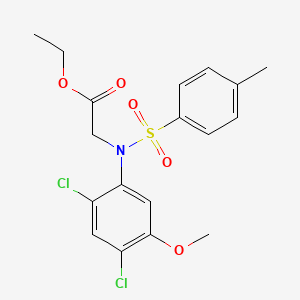
![5H,6H,7H-[1,2,3]triazolo[4,3-b][1,3]thiazine-6-carboxylic acid](/img/structure/B2515476.png)
![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)
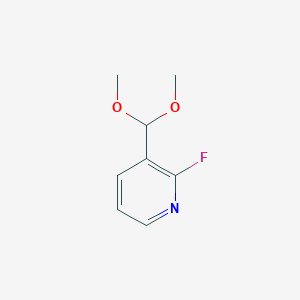

![2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2515486.png)
